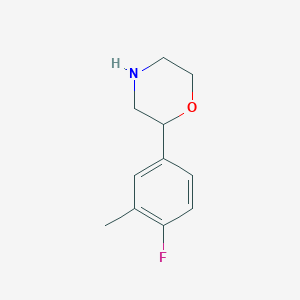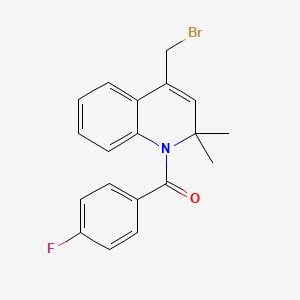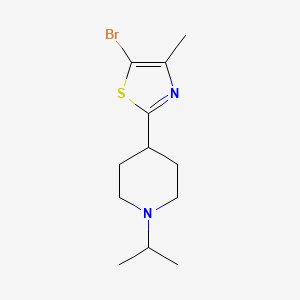
(S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as (S)-EMPEA, is an aromatic compound commonly used in scientific research. It is a chiral molecule, meaning it has two mirror image isomers, and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. We will also explore potential future directions for research on this compound.
科学研究应用
1. 化学合成和改性
(S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇已用于各种化学合成和改性中。例如,它已通过与乙醇中的苯硫酚或钠(或锂)乙醇钠反应转化为具有 3-苯硫基或 3-乙氧基取代基的 2-氨基丙烯酸乙酯(Kakimoto、Mariko、Kondo 和 Hiyama,1982)。此外,它还参与了 2-氨基-4-苯基-5-H-茚并[1,2d]嘧啶-5-酮衍生物的组合合成,这在抗癌研究中很重要(Patravale、Gore、Patil、Kolekar、Deshmukh 和 Anbhule,2014)。
2. 生物催化和绿色化学
在绿色化学和生物催化领域,(S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇起着至关重要的作用。它的对映纯形式对于生产各种药物中间体很重要。一项研究表明,使用乳酸菌 senmaizuke 作为生物催化剂,从 4-甲氧基苯乙酮中合成它,突出了优化催化生物还原反应的实验条件的重要性(Kavi、Özdemir、Dertli 和 Şahin,2021)。
3. 癌症研究中的探索
目前正在进行研究,探索 (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇衍生物在癌症研究中的作用。例如,在碱性水-乙醇介质中合成的衍生物已显示出对各种癌细胞系的潜力,例如人乳腺癌 (MCF7) 和人结肠癌 (HT29) 细胞(Patravale 等,2014)。
4. 药物中间体的合成
该化合物还参与药物中间体的合成。例如,它的衍生物 (S)-1-(4-甲氧基苯基)乙醇已用于合成抗组胺药,如盐酸苯海拉明和氯雷他定(Kavi 等,2021)。
作用机制
Target of Action
The primary target of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as Apremilast, is the enzyme phosphodiesterase 4 (PDE4) . PDE4 plays a crucial role in immune responses by metabolizing cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses .
Mode of Action
Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast increases intracellular cAMP levels . This increase in cAMP suppresses the spontaneous production of TNF-alpha , a pro-inflammatory cytokine, from human rheumatoid synovial cells .
Biochemical Pathways
The inhibition of PDE4 by Apremilast leads to an increase in intracellular cAMP levels . Elevated cAMP levels can regulate inflammation through multiple downstream effectors, including PKA, Epac1, and Epac2 . These downstream effectors can inhibit the release of pro-inflammatory cytokines and stimulate the production of anti-inflammatory cytokines .
Pharmacokinetics
Apremilast has a bioavailability of 73% and reaches peak plasma concentrations approximately 2.5 hours after oral administration . It is primarily metabolized in the liver by CYP3A4 , with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of Apremilast is between 6 to 9 hours , and it is excreted in the urine (58%) and feces (39%) .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels result in a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This shift in cytokine production can reduce inflammation and alleviate symptoms in conditions such as psoriasis and psoriatic arthritis .
Action Environment
The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, the drug’s stability and efficacy can be influenced by storage conditions. Apremilast should be stored at room temperature .
生化分析
Biochemical Properties
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in cells . The interaction between (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol and these enzymes can modulate their activity, leading to changes in cellular signaling pathways.
Cellular Effects
The effects of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol has been reported to modulate the activity of protein kinase A (PKA) and cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), which are key regulators of gene expression and cellular metabolism . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP . By inhibiting PDE4, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol increases the levels of cAMP in cells, which in turn activates PKA and CREB, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.
Dosage Effects in Animal Models
The effects of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular signaling and promoting cell survival . At high doses, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Metabolic Pathways
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The metabolic flux and levels of metabolites can be affected by the presence of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can affect its accumulation and activity in different tissues, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can influence its interactions with biomolecules and its ability to modulate cellular processes.
属性
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDEVYSDHZRMI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)


![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
